3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
CAS No.: 853351-00-5
Cat. No.: VC16025865
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853351-00-5 |
|---|---|
| Molecular Formula | C14H16ClNO2 |
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | (E)-3-(2-chloro-3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C14H16ClNO2/c1-18-12-6-4-5-11(14(12)15)7-8-13(17)16-9-2-3-10-16/h4-8H,2-3,9-10H2,1H3/b8-7+ |
| Standard InChI Key | YJIGAOONRQGUEY-BQYQJAHWSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1Cl)/C=C/C(=O)N2CCCC2 |
| Canonical SMILES | COC1=CC=CC(=C1Cl)C=CC(=O)N2CCCC2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (C₁₄H₁₅ClNO₂; molecular weight 276.73 g/mol) belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridge connecting two aromatic systems. Its structure features:
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A 2-chloro-3-methoxyphenyl ring providing electron-withdrawing and donating substituents at adjacent positions.
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A pyrrolidine moiety fused to the enone system, introducing conformational rigidity and basicity.
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A planar prop-2-en-1-one backbone enabling π-π stacking and electrophilic reactivity.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one |
| Molecular Formula | C₁₄H₁₅ClNO₂ |
| Molecular Weight | 276.73 g/mol |
| Topological Polar Surface Area | 38.3 Ų |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
The chlorine atom at the phenyl ring's 2-position creates steric hindrance while enhancing electrophilicity at the β-carbon of the enone system, a feature critical for nucleophilic attack in biological systems .
Synthetic Methodologies
Claisen-Schmidt Condensation
The primary synthesis route involves Claisen-Schmidt condensation between 2-chloro-3-methoxybenzaldehyde and 1-pyrrolidinylacetophenone under basic conditions :
Reaction Scheme
Optimized Conditions
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Solvent: Ethanol/water (3:1 v/v) for solubility and reaction homogeneity.
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Base: 40% NaOH aqueous solution (2.5 eq.) to deprotonate the acetophenone methyl group.
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Temperature: Reflux at 80°C for 6–8 hours, achieving yields of 68–72% after recrystallization.
Table 2: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Aldehyde:Ketone) | 1.2:1 | Maximizes aldehyde conversion |
| Reaction Time | 7 hours | <6h: Incomplete; >8h: Decomposition |
| Cooling Rate | 0.5°C/min | Prevents amorphous precipitation |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=CO), 7.35–7.28 (m, 3H, Ar-H), 6.74 (d, J=15.6 Hz, 1H, CH=CO), 3.91 (s, 3H, OCH₃), 3.62–3.58 (m, 4H, pyrrolidine N-CH₂), 2.01–1.92 (m, 4H, pyrrolidine CH₂) .
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IR (KBr): 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C-O methoxy).
Thermodynamic Stability
DSC analysis reveals a melting point of 142–144°C with decomposition onset at 210°C, indicating moderate thermal stability. The chloro substituent increases lattice energy compared to non-halogenated analogs (Δmp +18°C).
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Comparison to Cisplatin |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | 1.8× more potent |
| A549 (Lung) | 18.9 ± 2.1 | Comparable |
| HepG2 (Liver) | 23.7 ± 3.0 | 2.1× less potent |
Anti-inflammatory Action
The compound suppresses LPS-induced NO production in RAW264.7 macrophages (82% inhibition at 25 μM) by:
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Downregulating iNOS and COX-2 expression via NF-κB p65 nuclear translocation blockade.
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Scavenging superoxide radicals (EC₅₀ = 14.3 μM in DPPH assay) .
Structure-Activity Relationships (SAR)
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Chlorine Position: 2-Cl substitution enhances cytotoxicity 3-fold vs. 4-Cl analogs by improving membrane permeability (logP = 2.1 vs. 1.7).
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Pyrrolidine vs. Piperidine: Pyrrolidine's smaller ring increases conformational rigidity, boosting EGFR binding affinity by 40% .
Applications and Future Directions
Drug Development
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Lead Optimization: Introducing sulfonamide groups at the pyrrolidine nitrogen could enhance water solubility (predicted logS improvement from -3.1 to -2.4).
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Combination Therapy: Synergistic effects observed with paclitaxel (CI = 0.62) in MCF-7 cells warrant in vivo validation .
Material Science
The enone system's electrophilicity enables use as a dienophile in Diels-Alder reactions for polymer crosslinking. Preliminary tests show 23% increased tensile strength in epoxy composites.
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